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Introduction
Cyanine3 (Cy3) NHS ester is a bright and photostable fluorescent dye belonging to the cyanine

family.[1][2][3] It is widely utilized in single-molecule biophysics and related fields due to its

excellent photophysical properties, including a high extinction coefficient, good quantum yield,

and remarkable stability against photobleaching.[4][5] The N-hydroxysuccinimide (NHS) ester

functional group allows for straightforward and efficient covalent labeling of primary amines (-

NH2) present on biomolecules, such as the N-terminus and lysine side chains of proteins.[6][7]

This makes Cy3 NHS ester an indispensable tool for investigating the structure, dynamics, and

interactions of single biomolecules in real-time. Applications range from single-molecule Förster

Resonance Energy Transfer (smFRET) to protein-induced fluorescence enhancement (PIFE)

and cellular imaging.[3][4][8]

Principle of Amine-Reactive Labeling
The core of the labeling process is the reaction between the Cy3's NHS ester group and a

primary amine on the target molecule.[6] This reaction, a form of acylation, occurs most

efficiently under slightly alkaline conditions (pH 7.2 to 9.0) where the primary amines are

deprotonated and thus sufficiently nucleophilic.[6][9] The reaction results in the formation of a

highly stable amide bond, covalently linking the Cy3 fluorophore to the protein or biomolecule,

and releases N-hydroxysuccinimide as a byproduct.[6] Buffers containing primary amines, such
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as Tris or glycine, must be avoided as they compete with the target molecule for reaction with

the dye, reducing labeling efficiency.[2][9]

Quantitative Data Summary
For effective experimental design, understanding the key parameters of Cy3 and the labeling

reaction is crucial. The following tables summarize these essential data points.

Table 1: Photophysical Properties of Cyanine3

Property Value Reference

Maximum Excitation (λ_max,

ex)
~550 - 555 nm [1]

Maximum Emission (λ_max,

em)
~569 - 570 nm [1]

Appearance
Red powder, yields yellow

fluorescence
[1]

Fluorescence Lifetime (τ)
Highly dependent on the local

environment; ~0.17-2.0 ns
[1][4]

Quantum Yield (Φ_F)

Strongly dependent on

environmental rigidity due to

trans-cis isomerization

[4]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [2]

Table 2: Recommended Protein Labeling Reaction Conditions
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Parameter Recommended Condition Reference

pH 8.3 - 9.3 [9][10][11]

Buffer System
Phosphate, Borate, or

Bicarbonate (amine-free)
[6][10]

Temperature 4°C to Room Temperature [6][10]

Reaction Time
1 - 4 hours (or overnight at

4°C)
[2][6][10]

Protein Concentration
≥ 2 mg/mL (Optimal: 2 - 10

mg/mL)
[2][9]

Molar Ratio (Dye:Protein)
5:1 to 20:1 (empirically

determined, often ~10:1)
[2][12]

Dye Solvent

Anhydrous Dimethylformamide

(DMF) or Dimethyl Sulfoxide

(DMSO)

[6][7][9]

Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Cy3 NHS
Ester
This protocol outlines the steps for labeling a protein with Cy3 NHS ester. Optimization may be

required depending on the specific protein.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

Cyanine3 NHS ester, solid powder

Anhydrous DMSO or DMF

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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Purification column (e.g., Sephadex G-25 desalting column or spin column)

Spectrophotometer (for determining concentration and Degree of Labeling)

Methodology:

Preparation of Protein Sample:

Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.[2][9] If

the buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable

labeling buffer via dialysis or buffer exchange columns.

Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.

[2][9]

Preparation of Cy3 NHS Ester Stock Solution:

Briefly centrifuge the vial of Cy3 NHS ester powder to collect the contents at the bottom.

Add the required volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10

mM).[2] Vortex thoroughly to ensure the dye is fully dissolved.

This solution is moisture-sensitive and should be prepared immediately before use.[13]

Unused portions of the dissolved dye can be stored at -20°C for up to two weeks but

should be protected from light and moisture.[11]

Conjugation Reaction:

Calculate the volume of the Cy3 stock solution needed to achieve the desired molar

excess (e.g., a 10:1 molar ratio of dye to protein).[2]

Slowly add the calculated volume of the Cy3 stock solution to the protein solution while

gently vortexing.[2]

Incubate the reaction for 60 minutes to 4 hours at room temperature, protected from light.

[2][10] Alternatively, the reaction can be performed overnight at 4°C.[10]

Purification of the Labeled Protein:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.medchemexpress.com/Cy3_NHS_ester.html
https://www.jenabioscience.com/images/PDF/FP-201-CY3.0003.pdf
https://www.medchemexpress.com/Cy3_NHS_ester.html
https://www.jenabioscience.com/images/PDF/FP-201-CY3.0003.pdf
https://www.medchemexpress.com/Cy3_NHS_ester.html
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/ENZ_/42541.20060511.pdf
https://pdf.dutscher.com/doc/PA13101/PA13101_MEen.pdf
https://www.medchemexpress.com/Cy3_NHS_ester.html
https://www.medchemexpress.com/Cy3_NHS_ester.html
https://www.medchemexpress.com/Cy3_NHS_ester.html
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_NHS_ester_labeling.pdf
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_NHS_ester_labeling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To remove unreacted, hydrolyzed dye, purify the conjugate using a desalting column (e.g.,

Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[10] The labeled

protein will elute first, followed by the smaller, free dye molecules.

Monitor the fractions visually or with a spectrophotometer.

Characterization and Calculation of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~552 nm

(for Cy3).

Calculate the protein concentration, correcting for the absorbance of Cy3 at 280 nm

(A₂₈₀,corr = A₂₈₀ - A₅₅₂ × CF), where CF is a correction factor (typically ~0.08 for Cy3).

Calculate the DOL using the formula: DOL = (A₅₅₂ × ε_protein) / (A₂₈₀,corr × ε_Cy3)

(Where ε_protein is the molar extinction coefficient of the protein and ε_Cy3 is ~150,000

M⁻¹cm⁻¹).

A DOL between 1 and 2 is often desired for single-molecule studies to avoid self-

quenching.[1]

Protocol 2: Single-Molecule Imaging with Total Internal
Reflection Fluorescence (TIRF) Microscopy
This protocol provides a general workflow for imaging Cy3-labeled proteins immobilized on a

surface.

Materials:

TIRF microscope equipped with a ~532 nm laser, high numerical aperture objective (≥1.4

NA), and a sensitive EMCCD camera.[8][14]

Microscope coverslips and slides, cleaned thoroughly.

Surface passivation and immobilization reagents (e.g., PEG, biotin-PEG, streptavidin).

Imaging Buffer: A suitable buffer (e.g., PBS or HEPES) supplemented with an oxygen

scavenging system (e.g., glucose oxidase/catalase or protocatechuic acid/protocatechuate-
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3,4-dioxygenase) and a triplet-state quencher (e.g., Trolox) to enhance photostability.[5]

Purified Cy3-labeled protein conjugate.

Methodology:

Surface Passivation and Functionalization:

Prepare a flow cell using a slide and a coverslip.

Passivate the surface with PEG to prevent non-specific protein binding. Include a fraction

of biotinylated PEG for specific immobilization.

Incubate the channel with streptavidin to create a functionalized surface for binding

biotinylated molecules.

Immobilization of Labeled Protein:

If the protein is not already biotinylated, a biotinylated antibody or binding partner can be

immobilized first.

Introduce a dilute solution (pM to low nM range) of the Cy3-labeled protein into the flow

cell and incubate briefly to allow immobilization via biotin-streptavidin interaction.

Wash out unbound protein with imaging buffer.

Microscope Setup and Imaging:

Place the sample on the TIRF microscope stage.

Adjust the laser angle to achieve total internal reflection, creating an evanescent field that

excites fluorophores only within ~100 nm of the surface.[14]

Focus on the coverslip surface and begin acquiring images or movies using the EMCCD

camera. Use an exposure time appropriate for the signal-to-noise ratio (e.g., 50-200 ms).

[15]

Data Analysis:
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Analyze the acquired movie to identify individual fluorescent spots corresponding to single

Cy3-labeled molecules.

Extract fluorescence intensity-time traces for each spot.

Analyze these traces for changes in intensity, photobleaching steps, or FRET efficiency (if

a second fluorophore is present) to infer information about the molecule's dynamics or

interactions.

Visualizations and Workflows
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Caption: Workflow for labeling a protein with Cyanine3 NHS ester.
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Caption: Simplified schematic of a single-molecule TIRF microscopy setup.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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